molecular formula C8H15NO3 B041470 (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one CAS No. 67751-23-9

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Cat. No.: B041470
CAS No.: 67751-23-9
M. Wt: 173.21 g/mol
InChI Key: DFZIBCAWOSFLFR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

REVERSET is a compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is known for its ability to undergo various chemical reactions and its utility in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of REVERSET typically involves high-performance liquid chromatography (HPLC) techniques, particularly reversed-phase HPLC (RP-HPLC). This method relies on the hydrophobic interactions between the solute and the stationary phase to achieve separation and purification . The process involves several steps, including column equilibration, loading, gradient phase, buffer wash, and regeneration .

Industrial Production Methods: In industrial settings, the production of REVERSET is scaled up using preparative HPLC systems. These systems are designed to handle larger volumes and higher flow rates, ensuring efficient separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: REVERSET undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving REVERSET typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation reactions may yield oxidized derivatives of REVERSET, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

REVERSET has a wide range of scientific research applications, making it a valuable compound in multiple fields.

Chemistry: In chemistry, REVERSET is used as a reagent for various reactions and as a standard for analytical techniques such as HPLC. Its unique properties make it an essential tool for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, REVERSET is employed in studies involving enzyme kinetics, protein interactions, and cellular processes. Its ability to interact with specific biological molecules makes it a valuable probe for investigating complex biological systems.

Medicine: In medicine, REVERSET has potential applications in drug development and therapeutic interventions. Its unique chemical properties allow it to interact with specific molecular targets, making it a promising candidate for developing new treatments for various diseases.

Industry: In industrial applications, REVERSET is used in the production of high-purity chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.

Mechanism of Action

The mechanism of action of REVERSET involves its interaction with specific molecular targets and pathways. For example, in biological systems, REVERSET may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

REVERSET can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include nevirapine, which is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment . While both compounds share some similarities, REVERSET’s unique properties and broader range of applications set it apart.

List of Similar Compounds:
  • Nevirapine
  • Doravirine
  • Efavirenz

These compounds share some structural similarities with REVERSET but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZIBCAWOSFLFR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187242-85-9, 67751-23-9
Record name [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 67751-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,1-dimethoxy-N,N-dimethylmethanamine (5.0 g, 41.96 mmol) and 1,1-dimethoxypropan-2-one (5.0 g, 41.96 mmol) was heated to 80° C. for 16 h. The solvent was removed under reduced pressure to afford 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one as a black colored liquid. The material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

300 g (307 ml, 2.54 mol) of methylglyoxal dimethyl acetal (21) were stirred, at 110° C. for 4 hours (h), together with 303 g (337 ml, 2.54 mol) of N,N-dimethylformamide dimethyl acetal (17). The methanol which was formed during the reaction was removed continuously from the reaction solution by distillation. After the reaction solution had cooled down, it was extracted with heptane and the solvent was evaporated. This resulted in 303 g of crude product 22 (yield 70%), which was reacted without any further purification.
Quantity
307 mL
Type
reactant
Reaction Step One
Quantity
337 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Reactant of Route 3
Reactant of Route 3
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Reactant of Route 4
Reactant of Route 4
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Reactant of Route 5
Reactant of Route 5
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Reactant of Route 6
Reactant of Route 6
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.